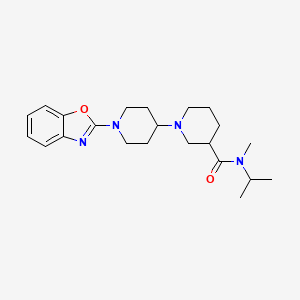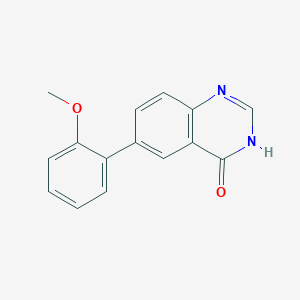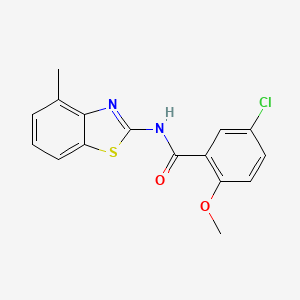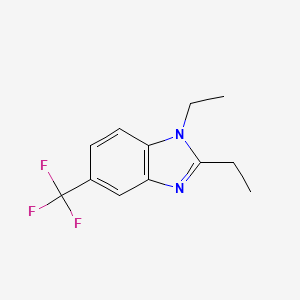![molecular formula C23H24N2O2 B6041147 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6041147.png)
3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide, also known as MPMP, is a synthetic compound that is used in scientific research for its potential therapeutic properties. The compound is a member of the class of compounds known as amides and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide is not fully understood, but it is believed to act through a variety of pathways. The compound has been shown to modulate the activity of several enzymes involved in oxidative stress and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been shown to inhibit the activity of several proteins involved in cancer cell survival, including Bcl-2 and Akt.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects in scientific research studies. The compound has been shown to reduce oxidative stress and inflammation, protect neurons from apoptosis, and induce apoptosis in cancer cells. Additionally, 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been shown to have potential as a treatment for arthritis, with studies showing that it can reduce inflammation and joint damage in animal models of the disease.
実験室実験の利点と制限
3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has several advantages as a compound for scientific research. It is relatively easy to synthesize, and its synthesis method has been optimized for high yield and purity. Additionally, 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been shown to have potential therapeutic properties in a variety of scientific research applications, making it a useful compound for studying the mechanisms of disease and potential treatments.
However, there are also limitations to using 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide in lab experiments. The compound has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood. Additionally, the compound may have off-target effects that could complicate its use in scientific research.
将来の方向性
There are several future directions for research on 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential off-target effects. Finally, studies in human subjects are needed to determine the safety and efficacy of 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide as a potential therapeutic agent.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide involves the reaction of 4-methoxyphenylacetic acid with 6-methyl-2-pyridinemethanol in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then reacted with phenylpropanoyl chloride to form the final product, 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide. The synthesis method for 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been optimized for high yield and purity, making it a useful compound for scientific research.
科学的研究の応用
3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been shown to have potential therapeutic properties in a variety of scientific research applications. The compound has been investigated for its ability to act as a neuroprotective agent, with studies showing that it can protect neurons from oxidative stress and apoptosis. 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has also been studied for its potential as an anti-inflammatory agent, with results showing that it can reduce inflammation in animal models of arthritis. Additionally, 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[(6-methylpyridin-2-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-17-7-6-10-20(25-17)16-24-23(26)15-22(18-8-4-3-5-9-18)19-11-13-21(27-2)14-12-19/h3-14,22H,15-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRCGJTVBLOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B6041068.png)

![3-hydroxy-1-(3-methoxybenzyl)-3-[(4-phenyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6041090.png)
![N-(3,4-dimethylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6041098.png)
![2-[4-(1-naphthyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6041106.png)
![2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6041123.png)


![2-methyl-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6041132.png)


